molecular formula C21H22N2S B246491 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile

8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile

Cat. No. B246491
M. Wt: 334.5 g/mol
InChI Key: YUYWHJZCDFKCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile, also known as SM-368229, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of isothiochromenes and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile is not fully understood. However, it has been found to exhibit a high affinity for the dopamine transporter and to inhibit the reuptake of dopamine. 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has also been found to modulate the serotonin system, although the exact mechanism of this modulation is not yet clear.
Biochemical and Physiological Effects:
8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase extracellular levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has also been found to exhibit antipsychotic activity, although the exact mechanism of this activity is not yet clear.

Advantages and Limitations for Lab Experiments

One advantage of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile is that it has been found to exhibit a high affinity for the dopamine transporter, which makes it a potentially useful tool for studying the dopamine system. However, one limitation of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile is that it has not yet been extensively studied in vivo, and its effects on behavior and cognition are not yet clear.

Future Directions

There are several future directions for research on 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile. One area of interest is the potential use of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile in the treatment of addiction, schizophrenia, and other psychiatric disorders. Another area of interest is the development of analogs of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile with improved pharmacological properties. Finally, further studies are needed to elucidate the mechanism of action of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile and its effects on behavior and cognition in vivo.
Conclusion:
In conclusion, 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile is a chemical compound that has been studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of the dopamine transporter, modulation of the serotonin system, and antipsychotic activity. 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has potential as a tool for studying the dopamine system, and may have applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile and its effects on behavior and cognition in vivo.

Synthesis Methods

The synthesis of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile involves the reaction of 2-(1-pyrrolidinyl)acetaldehyde with 4-methylphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including cyclization and oxidation, to yield the final product. The synthesis of 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has been described in detail in a number of research articles.

Scientific Research Applications

8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has been studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of the dopamine transporter, modulation of the serotonin system, and antipsychotic activity. 8-(4-methylphenyl)-6-(1-pyrrolidinyl)-3,4-dihydro-1H-isothiochromene-5-carbonitrile has also been studied for its potential use in the treatment of addiction, schizophrenia, and other psychiatric disorders.

properties

Molecular Formula

C21H22N2S

Molecular Weight

334.5 g/mol

IUPAC Name

8-(4-methylphenyl)-6-pyrrolidin-1-yl-3,4-dihydro-1H-isothiochromene-5-carbonitrile

InChI

InChI=1S/C21H22N2S/c1-15-4-6-16(7-5-15)18-12-21(23-9-2-3-10-23)19(13-22)17-8-11-24-14-20(17)18/h4-7,12H,2-3,8-11,14H2,1H3

InChI Key

YUYWHJZCDFKCFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=C(C3=C2CSCC3)C#N)N4CCCC4

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C3=C2CSCC3)C#N)N4CCCC4

Origin of Product

United States

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